4-methoxy PV8 (hydrochloride)
Description
Classification within Novel Psychoactive Substances (NPS)
Synthetic Cathinone (B1664624) Framework
4-Methoxy PV8 is classified as a synthetic cathinone. evitachem.commedchemexpress.com Synthetic cathinones are a broad category of NPS structurally derived from cathinone, the primary psychoactive alkaloid found in the khat plant (Catha edulis). evitachem.comnih.gov These synthetic analogues are characterized by a β-keto-phenethylamine core structure. mdpi.com The clandestine synthesis of new cathinone derivatives is often an attempt to create substances with psychoactive effects that are not yet controlled by international drug conventions. springermedizin.demdpi.com
Alpha-Pyrrolidinophenone Structural Class
Within the synthetic cathinone family, 4-methoxy PV8 belongs to the alpha-pyrrolidinophenone (also known as pyrovalerone) subclass. nih.govspringermedizin.deresearchgate.net This structural class is distinguished by the presence of a pyrrolidine (B122466) ring attached to the alpha-carbon of the cathinone structure. nih.govcaymanchem.com Other well-known members of this class include α-pyrrolidinopentiophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV). nih.govspringermedizin.de The alpha-pyrrolidinophenones are a significant group of NPS, with new derivatives frequently appearing on the illicit market. nih.govresearchgate.net
Structural Analogue Relationships and Nomenclature
Relationship to PV8 (hydrochloride) and Alpha-Pyrrolidinopentiophenone (α-PVP)
4-Methoxy PV8 is a direct structural analogue of PV8 (also known as α-pyrrolidinoheptanophenone or α-PHPP). caymanchem.comglpbio.commedchemexpress.comresearchgate.net PV8 itself is an analogue of the more widely known α-PVP, differing by the length of its alkyl side chain. nih.govresearchgate.net Specifically, α-PVP has a pentyl chain, while PV8 has a heptyl chain. nih.govspringermedizin.de The modification from α-PVP to PV8 involves extending this aliphatic side-chain. springermedizin.de 4-methoxy PV8 maintains the heptyl chain of PV8. caymanchem.com
Para-Methoxy Substitution Significance
The key structural feature that distinguishes 4-methoxy PV8 from PV8 is the addition of a methoxy (B1213986) group (-OCH3) at the para position (the 4-position) of the phenyl ring. caymanchem.comevitachem.com This type of substitution on the phenyl ring is a common modification in the development of new synthetic cathinones. springermedizin.denih.gov For instance, 4-methoxy-α-PVP (MOPVP) is a known analogue of α-PVP with the same para-methoxy substitution. wikipedia.orgspringermedizin.deresearchgate.net The introduction of this methoxy group can alter the compound's properties, though the specific pharmacological and toxicological impacts of this substitution in 4-methoxy PV8 are not well-documented in scientific literature. caymanchem.comevitachem.comnih.gov
Chemical and Physical Data
| Property | Data |
| Formal Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride |
| Molecular Formula | C18H27NO2 • HCl |
| Formula Weight | 325.9 g/mol |
| Purity | ≥98% |
| Formulation | A crystalline solid |
Table generated from data available in search results. caymanchem.com
Research Findings
Limited research has been conducted on 4-methoxy PV8, primarily focusing on its detection and cytotoxicity. One study investigating the cytotoxicity of various α-pyrrolidinophenones found that 4-methoxy PV8 decreased the viability of several cell lines, including human neuroblastoma cells (SH-SY5Y), liver cancer cells (Hep G2), and upper airway epithelial cells (RPMI 2650). nih.gov Another report documented a fatal poisoning case involving the simultaneous ingestion of 4-methoxy PV8, PV9, and 4-methoxy PV9, highlighting its presence in the illicit drug market and potential for harm. nih.govresearchgate.netspringermedizin.ded-nb.info
Synthetic Pathways and Precursor Chemistry
The synthesis of 4-methoxy PV8, like other pyrovalerone cathinones, typically follows established organic chemistry principles, starting from commercially available precursors.
Synthetic cathinones of the pyrovalerone class, characterized by a β-keto group and a pyrrolidine ring, are generally synthesized through a multi-step process. nih.gov A common and effective route involves three main stages, starting from an appropriately substituted benzene derivative. nih.gov
The first step is typically a Friedel-Crafts acylation. In this reaction, a substituted benzene ring (like anisole for methoxy-substituted cathinones) reacts with an acyl chloride (such as heptanoyl chloride for PV8) in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃), to form the corresponding substituted alkylphenone. nih.gov The second step involves the α-bromination of the resulting ketone, where a bromine atom is added to the carbon atom adjacent to the carbonyl group. This is often achieved using elemental bromine in a suitable solvent. nih.gov The final step is a nucleophilic substitution, where the α-bromo ketone intermediate is reacted with pyrrolidine. The pyrrolidine nitrogen atom displaces the bromine atom, forming the final α-pyrrolidinophenone product. nih.gov
Table 1: General Synthetic Pathway for Pyrovalerone Cathinones
| Step | Reaction Type | Reactants | Product |
|---|---|---|---|
| 1 | Friedel-Crafts Acylation | Substituted Benzene + Acyl Chloride | Substituted β-keto-phenone |
| 2 | α-Bromination | Ketone + Bromine | α-Bromo-β-keto-phenone |
| 3 | Nucleophilic Substitution | α-Bromo Ketone + Pyrrolidine | α-Pyrrolidinophenone |
The key precursor for the synthesis of 4-methoxy PV8 is 1-(4-methoxyphenyl)heptan-1-one. The synthesis of this and similar methoxy-substituted precursors is reliably achieved via the aforementioned Friedel-Crafts acylation. nih.gov For instance, the synthesis of the precursor for the closely related 4-methoxy-α-PHP (4-MeO-PHP) involves the reaction of anisole (methoxybenzene) with hexanoyl chloride using a catalytic amount of AlCl₃. This method is adaptable for PV8 by substituting hexanoyl chloride with heptanoyl chloride. The subsequent α-bromination of the resulting 4-methoxyheptanophenone yields the direct intermediate needed for the final reaction with pyrrolidine. nih.gov
Analogues and Structural Modifications
To understand how structural changes affect the properties of these molecules, researchers synthesize a variety of analogues. Modifications typically involve altering the substituent on the aromatic ring or changing the length of the alpha-aliphatic side-chain. researchgate.net
A range of para-substituted analogues of pyrovalerone cathinones have been synthesized to investigate structure-activity relationships. nih.gov Besides the 4-methoxy group, common substitutions include 4-fluoro, 4-chloro, 4-bromo, and 4-methyl. nih.govresearchgate.net The synthesis of these analogues follows the same general pathway, starting with the appropriately substituted benzene derivative (e.g., fluorobenzene, chlorobenzene, or toluene). nih.gov
For example, the synthesis of 4-chloro-α-PHP was achieved by first performing a Grignard reaction with 4-chlorobenzaldehyde, followed by oxidation to the ketone, α-bromination, and finally reaction with pyrrolidine. nih.gov The choice of synthetic route can depend on the nature of the substituent and the availability of starting materials. The study of these analogues, particularly halogenated versions, is of interest as substitutions can significantly alter the molecule's properties. nih.gov
Table 2: Synthetic Approaches for Various para-Substituted α-PHP Analogues
| Substituent (4-position) | Starting Benzene Derivative | Key Synthetic Steps | Reference |
|---|---|---|---|
| Methoxy | Anisole | Friedel-Crafts Acylation, Bromination, Nucleophilic Substitution | nih.gov |
| Methyl | Toluene | Friedel-Crafts Acylation, Bromination, Nucleophilic Substitution | nih.gov |
| Chloro | 4-Chlorobenzaldehyde | Grignard Reaction, Oxidation, Bromination, Nucleophilic Substitution | nih.gov |
| Bromo | Bromobenzene | Friedel-Crafts Acylation, Bromination, Nucleophilic Substitution | nih.gov |
| Fluoro | Fluorobenzene | (Implied) Friedel-Crafts Acylation or similar | researchgate.netnih.gov |
The length of the alpha-aliphatic side-chain is a defining structural feature of pyrovalerone cathinones and has a significant impact on their activity at monoamine transporters. nih.gov The nomenclature "PV8" refers to a cathinone derivative with a hexyl side chain (six carbons after the carbonyl group, though nomenclature can vary), distinguishing it from shorter-chain analogues like α-PVP (butyl chain) and α-PHP (pentyl chain). researchgate.netresearchgate.net
Research comparing α-pyrrolidinopropiophenone (α-PPP, propyl chain), α-PVP (butyl chain), and α-PHP (pentyl chain) has shown that progressively extending the alkyl chain length leads to more potent inhibition at the norepinephrine transporter (NET) and dopamine (B1211576) transporter (DAT). nih.govmdpi.com These compounds are highly selective inhibitors of catecholamine uptake, with negligible activity at the serotonin transporter (SERT). nih.govmdpi.com This trend suggests that longer-chain analogues like PV8 would also be potent and selective dopamine and norepinephrine reuptake inhibitors.
Table 3: Influence of Side-Chain Length on Monoamine Transporter Inhibition
| Compound | Alpha-Aliphatic Side-Chain | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | DAT/SERT Ratio |
|---|---|---|---|---|
| α-PPP | Propyl | 0.64 | 0.40 | >1563 |
| α-PVP | Butyl | 0.04 | 0.05 | >2500 |
| α-PHP | Pentyl | 0.02 | 0.03 | >5000 |
Data derived from studies on rat brain synaptosomes or HEK293 cells expressing human transporters. nih.govmdpi.com
Degradation Pathways in Non-Biological Systems
The chemical stability of synthetic cathinones is a critical consideration for forensic analysis, particularly when using techniques that involve high temperatures, such as gas chromatography-mass spectrometry (GC-MS). oup.comoup.com The presence of the β-keto functional group makes these molecules susceptible to thermal degradation. nih.gov
For pyrovalerone-containing cathinones, a characteristic degradation pathway is the formation of an enamine through oxidative degradation. oup.comresearchgate.net This process involves the loss of two hydrogen atoms, resulting in the formation of a double bond between the alpha- and beta-carbons relative to the pyrrolidine ring. researchgate.net This degradation product is characterized by a prominent molecular ion in the mass spectrum and a mass-to-charge ratio that is 2 Da lower than the parent compound. oup.comnih.gov This in-situ thermal degradation can complicate analytical interpretations, and its occurrence can be minimized by using lower injection port temperatures during GC-MS analysis. oup.comresearchgate.net
Table 4: Common Thermal Degradation Pathway for Pyrovalerone Cathinones
| Reactant | Product | Transformation | Analytical Signature |
|---|---|---|---|
| α-Pyrrolidinophenone | 2,3-Enamine Derivative | Loss of 2 Hydrogen atoms (Oxidation) | Mass shift of -2 Da in MS analysis |
Table 5: Mentioned Compound Names
| Abbreviation / Trivial Name | Chemical Name |
| 4-methoxy PV8 | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one |
| α-PPP | α-Pyrrolidinopropiophenone / 1-phenyl-2-(pyrrolidin-1-yl)propan-1-one |
| α-PBP | α-Pyrrolidinobutiophenone / 1-phenyl-2-(pyrrolidin-1-yl)butan-1-one |
| α-PVP | α-Pyrrolidinopentiophenone / 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one |
| α-PHP | α-Pyrrolidinohexiophenone / 1-phenyl-2-(pyrrolidin-1-yl)hexan-1-one |
| 4-MeO-PHP | 4-Methoxy-α-pyrrolidinohexiophenone / 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)hexan-1-one |
| 4-F-PVP | 4-Fluoro-α-pyrrolidinopentiophenone / 1-(4-fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one |
| MPHP | 4'-Methyl-α-pyrrolidinohexiophenone / 1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one |
| AlCl₃ | Aluminum chloride |
| DAT | Dopamine Transporter |
| NET | Norepinephrine Transporter |
| SERT | Serotonin Transporter |
Properties
Molecular Formula |
C18H27NO2 · HCl |
|---|---|
Molecular Weight |
325.9 |
InChI |
InChI=1S/C18H27NO2.ClH/c1-3-4-5-8-17(19-13-6-7-14-19)18(20)15-9-11-16(21-2)12-10-15;/h9-12,17H,3-8,13-14H2,1-2H3;1H |
InChI Key |
HIEYLOVQAMNISJ-UHFFFAOYSA-N |
SMILES |
O=C(C(CCCCC)N1CCCC1)C2=CC=C(OC)C=C2.Cl |
Synonyms |
4-MeO-PV8; p-MeO-PV8; 4-methoxy PHPP |
Origin of Product |
United States |
Synthetic Chemistry and Derivative Research
Chemical Properties
The chemical stability of 4-methoxy PV8 (hydrochloride) is a critical factor for its storage, handling, and analysis. In its solid, crystalline form, the compound exhibits significant long-term stability. When stored at a constant temperature of -20°C, 4-methoxy PV8 (hydrochloride) is reported to be stable for at least five years. caymanchem.comnetascientific.comcaymanchem.com
The stability of the compound in solution is dependent on the solvent and the storage temperature. For stock solutions, it is recommended to store them in aliquots to prevent degradation that can occur with repeated freeze-thaw cycles. glpbio.comglpbio.com When dissolved and stored at -80°C, the solution should be used within six months to ensure its integrity. glpbio.comglpbio.com If stored at a higher temperature of -20°C, the recommended usage period for the solution is shortened to one month. glpbio.comglpbio.com
| Form | Storage Condition | Reported Stability |
|---|---|---|
| Crystalline Solid | -20°C | ≥ 5 years caymanchem.comnetascientific.comcaymanchem.com |
| Stock Solution | -80°C | Use within 6 months glpbio.comglpbio.com |
| Stock Solution | -20°C | Use within 1 month glpbio.comglpbio.com |
| Stock Solution | Repeated Freeze-Thaw Cycles | Prone to degradation glpbio.comglpbio.com |
Like many synthetic cathinones, 4-methoxy PV8 is susceptible to thermal degradation, a characteristic that significantly influences the choice of analytical methodology. ojp.gov This instability is particularly evident during analysis by Gas Chromatography-Mass Spectrometry (GC-MS), where high temperatures are employed in the injection port.
Research into the thermal stability of the broader class of synthetic cathinones has shown that these compounds can undergo in-situ oxidative decomposition during GC-MS analysis. ojp.gov This process typically involves the loss of two hydrogen atoms, resulting in the formation of an enamine degradation product. ojp.gov Spectroscopically, this degradation is characterized by the appearance of a base peak in the mass spectrum that is two Daltons lower than that of the parent compound. ojp.gov
Studies comparing analytical techniques for cathinone (B1664624) detection have found that Liquid Chromatography-Mass Spectrometry (LC-MS) methods can provide more specific mass spectra than GC-MS. researchgate.netnih.gov This suggests that LC-MS, which operates at lower temperatures, is often more suitable for the qualitative analysis of these thermally labile compounds, minimizing the risk of in-analysis degradation. researchgate.netnih.gov While lowering GC injector port temperatures can sometimes improve the absolute abundance of the parent cathinone drug, it may not completely eliminate the formation of the degradation product. ojp.gov The analysis of 4-methoxy PV8 has been performed using both GC-MS and LC-MS/MS, indicating that while GC-MS can be used, careful consideration of thermal degradation is necessary for accurate identification and quantification. nih.gov
| Analytical Procedure | Observed Degradation Pathway | Primary Degradation Product | Analytical Implication |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | In-situ oxidative decomposition (Loss of 2H) ojp.gov | Enamine species ojp.gov | Potential for misidentification or inaccurate quantification; LC-MS is often more suitable. researchgate.netnih.gov |
Pharmacological Mechanism of Action Research
Central Nervous System (CNS) Interaction Modalities
Currently, there is a lack of specific research detailing the direct central nervous system interaction modalities of 4-methoxy PV8. However, based on the known effects of the synthetic cathinone (B1664624) class, it is anticipated to act as a central nervous system stimulant. The psychostimulatory action of related pyrovalerone derivatives is well-documented, resulting from their potent inhibition of dopamine (B1211576) and norepinephrine transporters. nih.gov Studies on α-PVP, a close structural analog, have demonstrated psychomotor stimulant effects in animal models. biorxiv.org Therefore, it is hypothesized that 4-methoxy PV8 likely shares these stimulant properties, although the precise nature and intensity of its CNS interactions remain to be empirically determined.
Neurotransmitter System Modulation
Specific studies on the effects of 4-methoxy PV8 on dopamine release and reuptake inhibition have not been published. The broader class of pyrovalerone cathinones, to which 4-methoxy PV8 belongs, are recognized as potent inhibitors of dopamine reuptake. nih.gov For instance, the related compound 4-methoxy-α-PVP is hypothesized to function as a monoamine transporter blocker, which would lead to an increase in extracellular dopamine levels. nih.gov This mechanism of action, primarily focused on reuptake inhibition rather than promoting dopamine release, is a distinguishing feature of this class of compounds. nih.gov It is therefore plausible that 4-methoxy PV8 also functions as a dopamine reuptake inhibitor, though further research is required for confirmation.
There is no specific data available from in vitro studies on the interaction profile of 4-methoxy PV8 with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). However, research on the pyrovalerone cathinone class consistently demonstrates a high affinity for and potent inhibition of DAT and NET, with significantly lower activity at SERT. nih.gov This selective inhibition of catecholamine reuptake is a hallmark of this group of stimulants. For example, α-PVP is a potent inhibitor of DAT and NET with a much weaker effect on SERT. nih.gov It is anticipated that 4-methoxy PV8 would exhibit a similar interaction profile, though empirical data is necessary to confirm this.
Table 1: Monoamine Transporter Inhibition of Related Cathinone Derivatives
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) |
|---|---|---|---|
| α-PVP | 12.8 | 9.9 | >10,000 |
| MDPV | 2.4 | 28.5 | 3,373 |
| Pyrovalerone | 16.5 | 60.1 | >10,000 |
This table is for illustrative purposes and shows data for related compounds, not 4-methoxy PV8.
Receptor Binding and Functional Assays in Cellular Models
To date, there have been no published receptor binding or functional assay studies conducted on 4-methoxy PV8 in cellular models. The primary mechanism of action for pyrovalerone cathinones is generally understood to be the inhibition of monoamine transporters, rather than direct interaction with neurotransmitter receptors. nih.gov While some related compounds have been investigated for their off-target receptor interactions, there is currently no data to suggest that 4-methoxy PV8 has significant affinity for or functional activity at key CNS receptors. Further research is needed to explore this aspect of its pharmacological profile.
Metabolic Profiling and Biotransformation Studies
In Vitro Metabolic Investigations
In vitro models are crucial for predicting the metabolic pathways of new psychoactive substances (NPS) in humans, providing a controlled environment to study biotransformations.
Human Liver Microsome (HLM) and Hepatocyte Incubation Models
To investigate the metabolism of synthetic cathinones, two primary in vitro models are employed: human liver microsomes (HLMs) and cryopreserved human hepatocytes. nih.govunivpm.it HLMs are subcellular fractions of the liver that contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450 (CYP) enzymes. sigmaaldrich.com Incubating a compound with HLMs is a standard method to determine its metabolic stability and identify the products of oxidative metabolism. nih.govnih.gov
Human hepatocytes, which are complete liver cells, offer a more comprehensive model as they contain both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors for these reactions. nih.govresearchgate.net Incubation studies with hepatocytes can therefore provide a fuller picture of a drug's biotransformation, including conjugation reactions. nih.govunivpm.it For related cathinones like PV8 and 4-methoxy-α-PVP, both HLM and hepatocyte models have been successfully used to characterize their metabolic profiles, suggesting these models are appropriate for studying 4-methoxy PV8. nih.govnih.gov In these studies, the compound is incubated with the microsomes or hepatocytes at 37°C, and samples are collected at various time points to track the disappearance of the parent compound and the formation of metabolites. researchgate.net
Identification of Metabolites by High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS), typically coupled with liquid chromatography (LC), is the definitive analytical technique for identifying drug metabolites. nih.govnih.gov This method provides highly accurate mass measurements, which allows for the determination of the elemental composition of the parent drug and its metabolites. nih.gov
In the analysis of cathinone (B1664624) metabolites, LC-HRMS is used to compare the mass spectra of samples from HLM or hepatocyte incubations with control samples. univpm.it Metabolites are identified by searching for specific mass shifts corresponding to known biotransformation reactions (e.g., +15.9949 Da for hydroxylation). nih.gov The structure of a potential metabolite is further elucidated by tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented and its fragmentation pattern is analyzed. researchgate.net This pattern provides structural information that helps to pinpoint the site of metabolic modification on the molecule. researchgate.netnih.gov While comprehensive studies on 4-methoxy PV8 are not available, the mass spectrum of the parent compound is documented, providing a basis for future metabolite identification. mzcloud.org
Elucidation of Metabolic Pathways (Phase I and Phase II)
Drug metabolism is generally categorized into Phase I and Phase II reactions. sigmaaldrich.comdrughunter.com Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules to increase water solubility and facilitate excretion. drughunter.com For synthetic cathinones, Phase I metabolism is typically extensive, with Phase II conjugation occurring on the newly formed functional groups. nih.govnih.gov
Based on extensive data from structurally similar cathinones like PV8 and 4-methoxy-α-PVP, the metabolism of 4-methoxy PV8 is expected to proceed through several key Phase I and Phase II pathways. nih.govnih.govresearchgate.net
Hydroxylation is a primary metabolic pathway for many synthetic cathinones, catalyzed by CYP enzymes. nih.govnih.gov For 4-methoxy PV8, hydroxylation can be anticipated at two main locations:
Aliphatic Hydroxylation: The long heptyl side chain is a likely target for hydroxylation at various positions. nih.gov
Pyrrolidine (B122466) Ring Hydroxylation: The pyrrolidine ring is also susceptible to hydroxylation. nih.gov
Following initial hydroxylation, further oxidation can occur. For instance, a hydroxylated pyrrolidine ring can be oxidized to form a lactam, a common transformation observed in the metabolism of pyrrolidinophenone cathinones. nih.gov Studies on the closely related compound PV8 identified di-hydroxylation as a major in vitro metabolic pathway. nih.gov Additionally, the methoxy (B1213986) group on the phenyl ring may undergo O-demethylation to form a phenolic metabolite, as seen with 4-methoxy-α-PVP. nih.govresearchgate.net
The reduction of the β-keto group is another significant metabolic pathway for synthetic cathinones. nih.govnih.gov This reaction converts the ketone to a secondary alcohol, resulting in a hydroxyl metabolite. univpm.it This biotransformation has been consistently observed in studies of PV8 and 4-methoxy-α-PVP. nih.govnih.gov The resulting alcohol metabolite is often one of the more abundant metabolites found in in vitro systems. mdpi.com This metabolite can also undergo subsequent Phase II conjugation reactions, such as glucuronidation.
N-dealkylation involves the removal of the pyrrolidine ring from the rest of the molecule. nih.govnih.gov This metabolic process often proceeds through the formation of an unstable iminium ion intermediate. nih.gov This pathway has been identified in the metabolism of both PV8 and 4-methoxy-α-PVP. nih.govnih.gov The resulting metabolites would lack the pyrrolidine ring structure entirely. This is a common pathway for compounds containing a tertiary amine, such as the pyrrolidine moiety in 4-methoxy PV8.
Predicted Metabolic Pathways of 4-methoxy PV8
The following table summarizes the predicted metabolic reactions for 4-methoxy PV8 based on the known metabolism of its structural analogs.
| Metabolic Reaction | Predicted Change in Molecular Formula | Description |
| O-Demethylation | - CH₂ | Removal of the methyl group from the 4-methoxy moiety on the phenyl ring, forming a phenol. |
| Hydroxylation | + O | Addition of a hydroxyl (-OH) group, likely on the heptyl chain or the pyrrolidine ring. |
| Di-hydroxylation | + O₂ | Addition of two hydroxyl groups at various positions on the molecule. |
| Ketone Reduction | + H₂ | Reduction of the carbonyl (keto) group to a secondary alcohol (hydroxyl group). |
| Oxidation (Lactam Formation) | + O; - H₂ | Oxidation of the pyrrolidine ring, typically following hydroxylation, to form a lactam. |
| N-Dealkylation | - C₄H₈N | Cleavage and removal of the pyrrolidine ring. |
| Carboxylation | + O; - H₂ | Oxidation of a terminal methyl group on the alkyl chain to a carboxylic acid. |
O-Demethylation and Glucuronidation
Research on cathinones possessing a methoxy group on the phenyl ring indicates that O-demethylation is a significant metabolic pathway. In studies involving the close structural analog 4-methoxy-α-PVP, O-demethylation of the 4-methoxy group was identified as the major metabolic transformation nih.govresearchgate.net. This process results in the formation of a primary alcohol, 4-hydroxy-α-PVP, which was found to be the most dominant metabolite in both human liver microsome (HLM) and human hepatocyte samples nih.govresearchgate.netnih.gov. Given the shared 4-methoxyphenyl (B3050149) moiety, it is highly probable that 4-methoxy PV8 undergoes a similar primary metabolic step.
Following the initial Phase I reaction of O-demethylation, the resulting hydroxylated metabolite can undergo a Phase II conjugation reaction. Glucuronidation, the addition of a glucuronic acid moiety, is a common pathway that increases the water solubility of metabolites, thereby aiding their elimination from the body. The formation of glucuronide conjugates has been identified among the eleven metabolites of 4-methoxy-α-PVP, suggesting this is also a relevant pathway for 4-methoxy PV8 metabolites nih.govresearchgate.netnih.gov.
Carboxylation and Gamma-Lactam Formation
Carboxylation represents another key metabolic transformation for synthetic cathinones. Studies on PV8, the direct structural analog of 4-methoxy PV8 without the methoxy group, identified aliphatic carboxylation as one of the top three metabolic pathways observed in authentic urine specimens researchgate.net. This suggests that the alkyl chain of 4-methoxy PV8 is also a likely site for oxidative metabolism leading to a carboxylic acid derivative.
A frequent metabolic transformation for synthetic cathinones containing a pyrrolidine ring is the oxidation of the ring to form a γ-lactam mdpi.com. This biotransformation, also referred to as carbonylation, was observed in the metabolism of both PV8 and 4-methoxy-α-PVP nih.govresearchgate.netmdpi.com. For PV8, γ-lactam formation was among the top three in vitro metabolic pathways identified researchgate.net. This process involves the oxidation at the carbon atom alpha to the nitrogen within the pyrrolidine ring, creating a lactam structure mdpi.com. The prevalence of this pathway across multiple related pyrrolidinophenones strongly indicates its importance in the metabolism of 4-methoxy PV8.
Comparative Metabolic Stability with Related Cathinones
Metabolic stability provides a measure of a compound's susceptibility to biotransformation and is often assessed through in vitro half-life (T₁/₂) and intrinsic clearance calculations in human liver microsomes (HLMs) frontiersin.org. While specific data for 4-methoxy PV8 is not available, analysis of its close structural analogs provides valuable insight.
4-methoxy-α-PVP, which differs only by having a shorter (pentyl) alkyl chain, exhibited a long half-life of 79.7 minutes in HLMs, classifying it as a low-clearance compound nih.govresearchgate.netnih.gov. In contrast, PV8, which lacks the 4-methoxy group, showed a much shorter half-life of 28.8 minutes, suggesting it is an intermediate clearance drug researchgate.net. This comparison suggests that the presence of the 4-methoxy group may slow down the rate of metabolism. The metabolic stability of 4-methoxy PV8 is anticipated to be influenced by both its long alkyl chain (similar to PV8) and its 4-methoxy group (similar to 4-methoxy-α-PVP).
| Compound | In Vitro Half-Life (T₁/₂) in HLMs (min) | Predicted Clearance Rate | Key Structural Difference from 4-methoxy PV8 |
|---|---|---|---|
| 4-methoxy-α-PVP | 79.7 | Low | Shorter alkyl chain (pentyl vs. heptyl) |
| PV8 | 28.8 | Intermediate | Lacks 4-methoxy group |
| 4-CMC | > 60 | Low | Different core structure (chlorinated cathinone) |
| 4-MDMB | < 20 | Fast | Different core structure |
In Silico Metabolic Prediction Methodologies
In silico (computer-based) prediction tools are increasingly used in toxicology to anticipate the metabolic pathways of new psychoactive substances before extensive in vitro or in vivo studies are conducted nih.govnews-medical.net. These methodologies use software to model the interaction of a substrate with metabolic enzymes, predicting likely sites of metabolism and the resulting chemical structures news-medical.net.
For the closely related 4-methoxy-α-PVP, in silico predictions were performed and compared with the experimental results from HLM and hepatocyte incubations nih.govresearchgate.netnih.gov. The software successfully predicted the major metabolic pathways, with the O-demethylated metabolite (4-hydroxy-α-PVP) being ranked as the top predicted metabolite, which was later confirmed as the most dominant metabolite in laboratory experiments nih.govnih.gov. These tools evaluate various potential biotransformations, including oxidation, hydroxylation, and demethylation, and assign a probability score to each potential metabolite researchgate.net.
The success of these predictive models for a close analog highlights their utility in forecasting the metabolism of 4-methoxy PV8. By inputting the structure of 4-methoxy PV8, researchers can generate a ranked list of potential metabolites, which helps to guide and focus the analytical search during in vitro experiments, such as those using high-resolution mass spectrometry nih.govnih.gov.
Research on Enzymes Involved in Biotransformation
The biotransformation of most drugs and xenobiotics is predominantly carried out by a superfamily of enzymes known as Cytochrome P450 (CYP) qps.comnih.gov. These enzymes are primarily located in the endoplasmic reticulum of liver hepatocytes and are responsible for catalyzing Phase I oxidative reactions nih.gov.
While the specific CYP isoenzymes responsible for metabolizing 4-methoxy PV8 have not been directly identified, studies on related synthetic cathinones provide strong indications. Research on 4'-methoxy-alpha-pyrrolidinopropiophenone (MOPPP), another cathinone with a 4-methoxy group, has implicated the involvement of specific CYP enzymes in its metabolism researchgate.net. Phase I reactions such as O-demethylation and hydroxylation are characteristic functions of the CYP system nih.gov. It is therefore highly probable that various CYP isoenzymes are involved in the initial metabolic steps of 4-methoxy PV8, particularly in the O-demethylation of the methoxy group and the hydroxylation of the alkyl chain and pyrrolidine ring. Identifying the specific isoforms is key to predicting potential drug-drug interactions qps.com.
Analytical Methodologies in Forensic and Research Settings
Advanced Chromatographic Techniques
Chromatographic techniques are fundamental in separating 4-methoxy PV8 from complex matrices, such as biological samples or seized materials, prior to its identification and quantification.
Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of 4-methoxy PV8. In a forensic case involving a fatal poisoning, LC-MS was utilized alongside gas chromatography-mass spectrometry (GC-MS) to analyze "aroma liquid" and "bath salt" products containing 4-methoxy PV8, among other novel psychoactive substances researchgate.netresearchgate.net. Further analysis of the deceased's stomach contents, blood, and hydrolyzed urine was conducted using liquid chromatography-tandem mass spectrometry (LC-MS/MS) researchgate.netresearchgate.net. This highlights the utility of LC-based methods in complex biological matrices.
One study detailed a specific liquid chromatography-electrospray ionization linear ion trap mass spectrometry (LC-ESI-LIT-MS) procedure for the detection and quantification of 4-methoxy-α-pyrrolidinopentiophenone (4-MeO-α-PVP), a related compound, along with other cathinones in human whole blood samples nih.govresearchgate.net. This methodology demonstrated greater specificity in mass spectra for the target compounds compared to GC-MS with electron ionization nih.govresearchgate.net.
A study on methylenedioxy-PV8, a structurally similar compound, employed a Sciex TripleTOF® 5600+ with a Shimadzu Nexera XR UHPLC system for analysis cfsre.org. The chromatographic separation was achieved on a Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 µm) with a gradient mobile phase consisting of ammonium (B1175870) formate (B1220265) and a methanol/acetonitrile mixture cfsre.org.
| Technique | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| LC-MS/MS | Stomach contents, blood, hydrolyzed urine | Successful identification and quantification in a fatal poisoning case. | researchgate.netresearchgate.net |
| LC-ESI-LIT-MS | Human whole blood | Provided more specific mass spectra than GC-EI-MS for cathinone (B1664624) analysis. | nih.govresearchgate.net |
| LC-QTOF-MS | Biological Fluid | Used for the analysis of the structurally similar compound, methylenedioxy-PV8. | cfsre.org |
Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used technique in forensic toxicology. In the investigation of a fatal poisoning, GC-MS was employed to analyze seized "aroma liquid" and "bath salt" products, successfully identifying 4-methoxy PV8 researchgate.netresearchgate.net. While GC-MS is a robust technique, for certain cathinone derivatives, LC-MS methods may offer more specific mass spectra nih.govresearchgate.net.
For the analysis of synthetic cathinones, GC-MS is often considered a standard method mdpi.com. However, the thermal stability and volatility of the analytes can be a limitation, sometimes necessitating derivatization to improve analysis researchgate.net. Despite this, GC-MS with electron ionization at 70 eV can produce highly reproducible mass spectra, which is beneficial for library matching and identification researchgate.net.
| Technique | Sample Matrix | Key Findings | Reference |
|---|---|---|---|
| GC-MS | "Aroma liquid" and "bath salt" products | Successful identification of 4-methoxy PV8 in seized materials. | researchgate.netresearchgate.net |
| GC-MS | General forensic applications | Considered a gold standard for drug identification, though may have limitations with isomers. | marshall.edu |
Mass Spectrometry Applications for Identification and Quantification
Mass spectrometry is indispensable for the structural elucidation and quantification of 4-methoxy PV8.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a compound and its fragments, thereby aiding in its unambiguous identification. The mzCloud database contains high-resolution mass spectral data for 4-Methoxy PV8, obtained using a Q Exactive Plus Orbitrap instrument mzcloud.org. This data includes 119 mass spectra across MS1 and MS2 (tandem MS) levels, which is invaluable for researchers in identifying this compound mzcloud.org.
Tandem mass spectrometry (MS/MS) is essential for the structural characterization of synthetic cathinones. In a fatal poisoning case, LC-MS/MS was used for the simultaneous determination of 4-methoxy PV8 and other drugs in biological samples researchgate.netresearchgate.net. The fragmentation patterns observed in the tandem mass spectra of protonated α-pyrrolidinophenone cathinones often reveal characteristic product ions, such as the tropylium (B1234903) ion at m/z 91 wvu.edu.
Both Electron Ionization (EI) and Electrospray Ionization (ESI) are utilized in the analysis of 4-methoxy PV8, typically coupled with GC and LC, respectively.
Electron Ionization (EI-MS) , commonly used with GC, is a hard ionization technique that produces extensive fragmentation, resulting in a detailed mass spectrum that can serve as a fingerprint for the compound chemrxiv.org. This is particularly useful for library matching chemrxiv.org. However, for some cathinones, the molecular ion may be weak or absent, which can complicate identification.
Electrospray Ionization (ESI-MS) is a soft ionization technique that typically results in less fragmentation and a prominent protonated molecule [M+H]+ researchgate.net. This makes it well-suited for determining the molecular weight of the analyte and for quantitative studies using tandem mass spectrometry researchgate.net. A comparison of ESI-MS with EI-MS for the analysis of several cathinones, including 4-MeO-α-PVP, showed that LC-ESI-LIT-MS produced more specific mass spectra for the target compounds nih.govresearchgate.net. The mzCloud database entry for 4-Methoxy PV8 specifies the use of ESI mzcloud.org.
Method Validation in Forensic Toxicology Research
The validation of analytical methods is a critical requirement in forensic toxicology to ensure the reliability and legal admissibility of results nauss.edu.sa. This process involves evaluating several key parameters.
In a study on the detection of several cathinones, including 4-MeO-α-PVP, using LC-ESI-LIT-MS, the method was validated for its application in forensic analysis nih.govresearchgate.net. The validation data demonstrated moderately good linearity and reproducibility for the compounds in the quantitative analyses over a range of 1-500 ng/mL nih.govresearchgate.net. The limits of detection for the four cathinones analyzed ranged from 0.1 to 1 ng/mL nih.govresearchgate.net.
In another fatal poisoning case, the analytical method for 4-methoxy PV8 and other substances was validated for blood and urine, demonstrating high sensitivity and specificity with a limit of detection of 0.2 ng/mL and a limit of quantification of 0.5 ng/mL researchgate.net.
| Parameter | Finding | Technique | Reference |
|---|---|---|---|
| Linearity | Moderately good in the range of 1-500 ng/mL. | LC-ESI-LIT-MS | nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.1 to 1 ng/mL for a group of cathinones. | LC-ESI-LIT-MS | nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.2 ng/mL in blood and urine. | LC-MS/MS | researchgate.net |
| Limit of Quantification (LOQ) | 0.5 ng/mL in blood and urine. | LC-MS/MS | researchgate.net |
Detection and Profiling in Biological Matrices for Research Purposes
The identification and quantification of 4-methoxy PV8 and its metabolites in biological specimens are critical for research purposes, providing insights into its pharmacokinetic profile. Various analytical techniques have been employed for the detection of synthetic cathinones in biological matrices such as blood and urine. japsonline.com
High-resolution mass spectrometry (HRMS) is a key technique for elucidating the metabolic pathways of related synthetic cathinones like PV8. researchgate.net Studies on PV8 in human hepatocytes and urine have identified major metabolic routes including aliphatic hydroxylation, ketone reduction, and carboxylation. researchgate.net While the parent compound was often the most prominent peak, the identification of these metabolites provides crucial targets for developing comprehensive analytical methods for research and forensic testing. researchgate.net
For the detection of 4-methoxy PV8 (referred to as 4-MeO-α-PVP in some literature) in blood, liquid chromatography–electrospray ionization linear ion trap mass spectrometry (LC-ESI-LIT-MS) has been shown to be a suitable method. researchgate.netnih.gov This technique has demonstrated good linearity and reproducibility for quantitative analysis within a range of 1-500 ng/mL, with detection limits between 0.1 and 1 ng/mL. researchgate.netnih.gov In a specific forensic case, LC-ESI-LIT-MS was successfully used to quantify 4-methoxy PV8 alongside other cathinones in post-mortem whole blood samples. nih.gov The results from this case provide valuable data points for researchers studying the distribution of this compound in biological systems. researchgate.netnih.gov
A comparative analysis indicated that LC-ESI-LIT-MS provides more specific mass spectra for qualitative analysis of cathinones compared to gas chromatography-electron ionization mass spectrometry (GC-EI-MS). researchgate.netnih.gov The chemical profiling of illicit drugs in forensic investigations is fundamental for identifying synthetic pathways and impurities, which can be achieved through various organic and inorganic profiling techniques. nih.gov
Table 1: Concentrations of 4-methoxy PV8 (4-MeO-α-PVP) Detected in Post-mortem Whole Blood Samples researchgate.netnih.gov
| Biological Matrix | Concentration (ng/mL) | Analytical Method |
| Heart Whole Blood | 449 | LC-ESI-LIT-MS |
| Femoral Vein Whole Blood | 383 | LC-ESI-LIT-MS |
Development of Reference Standards for Analytical Research
The availability of high-purity, well-characterized analytical reference standards is a prerequisite for the accurate identification and quantification of novel psychoactive substances (NPS) in both forensic and research settings. unodc.org For 4-methoxy PV8 (hydrochloride), certified reference materials are available from various chemical suppliers for this specific purpose. caymanchem.comglpbio.com
These standards are intended strictly for research and forensic applications and are essential for validating analytical methodologies, calibrating instruments, and ensuring the reliability and comparability of results across different laboratories. caymanchem.comfinest-rc.com The lack of affordable and accessible reference standards for emerging NPS presents a significant challenge to forensic and toxicology laboratories, hindering their ability to develop and validate new detection methods. unodc.org
The development of a reference standard for a compound like 4-methoxy PV8 involves its chemical synthesis and purification, followed by extensive characterization to confirm its identity and purity. nih.gov This process ensures that the standard is a reliable representation of the molecule for analytical purposes. Information typically provided with a reference standard includes its formal chemical name, molecular formula, formula weight, and purity, which is often ≥98%. caymanchem.comfinest-rc.com
Metabolism studies of related compounds can guide the synthetic efforts of reference standard manufacturers. researchgate.net By identifying the major metabolites of a parent compound, researchers can highlight the need for corresponding metabolite standards, which are crucial for comprehensive toxicological and metabolic research. researchgate.net
Table 2: Properties of 4-methoxy PV8 (hydrochloride) Analytical Reference Standard caymanchem.com
| Property | Value |
| Formal Name | 1-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)heptan-1-one, monohydrochloride |
| CAS Number | 2749302-60-9 |
| Molecular Formula | C₁₈H₂₇NO₂ • HCl |
| Formula Weight | 325.9 |
| Purity | ≥98% |
| Formulation | A crystalline solid |
Preclinical in Vitro and in Vivo Model Studies
Cellular Models for Mechanistic Biological Research
The cytotoxic effects of 4-methoxy PV8 (hydrochloride), a para-methoxy analog of PV8, have been evaluated across various model cell lines representing different tissue types to understand its potential biological impact at a cellular level. caymanchem.com These studies are crucial in preclinical research to determine the compound's cellular toxicity profile. A notable study assessed the cytotoxicity of several α-pyrrolidinophenone derivatives, including 4-methoxy PV8, against cell lines derived from the nervous system, liver, upper airway epithelium, and cardiomyocytes. nih.gov
In studies utilizing the human neuroblastoma SH-SY5Y cell line, a model for nervous system cells, 4-methoxy PV8 demonstrated a concentration-dependent cytotoxic effect. nih.govnih.gov After a 24-hour incubation period, a decrease in cell viability was observed at concentrations ranging from 25 to 300 μM, with the most significant reduction in survival being 59%. nih.gov The cytotoxicity was more pronounced with a longer exposure time. When the incubation was extended to 72 hours, a 300 μM concentration of 4-methoxy PV8 led to a 91% decrease in cell viability. nih.gov
Table 1: Cytotoxicity of 4-methoxy PV8 in SH-SY5Y Cells
| Incubation Time | Concentration (μM) | Reduction in Viability |
|---|---|---|
| 24 hours | 25-300 | Up to 59% |
| 72 hours | 300 | 91% |
The impact of 4-methoxy PV8 on liver cells was investigated using the Hep G2 cell line. Similar to its effect on neural cells, the compound induced cytotoxicity in a concentration- and time-dependent manner. After 24 hours of exposure to concentrations of 200 and 300 μM, a reduction in cell viability was observed, with the maximum effect being a 68% decrease. nih.gov Extending the incubation period to 72 hours at a concentration of 300 μM resulted in a more substantial cytotoxic effect, causing a 97% reduction in the viability of Hep G2 cells. nih.gov
Table 2: Cytotoxicity of 4-methoxy PV8 in Hep G2 Cells
| Incubation Time | Concentration (μM) | Reduction in Viability |
|---|---|---|
| 24 hours | 200-300 | Up to 68% |
| 72 hours | 300 | 97% |
To assess its effects on cardiovascular cells, 4-methoxy PV8 was tested on the H9C2(2-1) cardiomyocyte cell line. The results indicated that this cell line was also susceptible to the compound's cytotoxic effects. A 24-hour incubation with 200 and 300 μM of 4-methoxy PV8 resulted in a maximal reduction of cell viability by 33%. nih.gov A longer incubation of 72 hours at 300 μM increased the cytotoxicity, leading to a 63% decrease in cell survival. nih.gov
Table 3: Cytotoxicity of 4-methoxy PV8 in H9C2(2-1) Cells
| Incubation Time | Concentration (μM) | Reduction in Viability |
|---|---|---|
| 24 hours | 200-300 | Up to 33% |
| 72 hours | 300 | 63% |
The cytotoxicity of 4-methoxy PV8 was also examined in the RPMI 2650 cell line, which is a model for the upper airway epithelium. nih.govnih.gov These cells showed a significant decrease in viability after 24 hours of incubation with concentrations ranging from 25 to 300 μM, with a maximum reduction of 87%. nih.gov The cytotoxic effect was amplified with prolonged exposure, as a 72-hour incubation at 300 μM resulted in a 98% decrease in cell viability. nih.gov
Table 4: Cytotoxicity of 4-methoxy PV8 in RPMI 2650 Cells
| Incubation Time | Concentration (μM) | Reduction in Viability |
|---|---|---|
| 24 hours | 25-300 | Up to 87% |
| 72 hours | 300 | 98% |
Research has indicated that a potential mechanism contributing to the cytotoxicity of pyrovalerone derivatives, including 4-methoxy PV8, involves alterations to the fluidity of the plasma membrane. nih.govnih.gov Studies have demonstrated for the first time that changes in the fluidity of the interior part of the plasma membrane are a contributing factor to the cytotoxicity of these compounds. nih.govresearchgate.net This finding suggests that in addition to other previously identified mechanisms, the interaction of 4-methoxy PV8 with the cell membrane, leading to changes in its physical properties, plays a role in its toxic effects on cells. nih.gov
Mitochondrial Activity Assessments in Cell Cultures
Research on synthetic cathinones from the α-pyrrolidinophenone derivatives group, including 4-methoxy PV8 (4-MeO-PV8), has indicated potential cytotoxic effects through the induction of mitochondrial dysfunction. researchgate.net Studies have demonstrated that 4-MeO-PV8 can cause significant damage to cell membranes and impair mitochondrial function in various cell lines. researchgate.net
Investigations into the cytotoxicity of α-pyrrolidinophenone derivatives were conducted on several cell line models, including those for the nervous system (SH-SY5Y), liver (Hep G2), upper airway epithelium (RPMI 2650), and cardiomyocytes (H9C2(2-1)). researchgate.net These studies have shown that pyrovalerone derivatives, such as 4-MeO-PV8, can induce mitochondrial dysfunction, which is a key indicator of cellular damage. researchgate.net The depolarization of the mitochondrial membrane and an increase in reactive oxygen species are mechanisms through which these compounds exert their toxic effects. researchgate.net
Animal Models for Pharmacological Activity Research
Spontaneous Locomotor Activity Investigations
The impact of 4-methoxy-α-pyrrolidinopentiophenone (4-MeO-PVP), a synonym for 4-methoxy PV8, on spontaneous locomotor activity has been evaluated in male C57BL/6J mice. nih.gov The administration of this compound resulted in a dose-dependent increase in both horizontal and vertical locomotor activity. nih.gov
Significant increases in horizontal movement were observed at doses of 10 mg/kg and 20 mg/kg, while a 5 mg/kg dose showed a more limited effect. nih.gov Similarly, vertical activity, measured by the number of rearings, was significantly elevated at the two higher doses. nih.gov The effects were also time-dependent, with the highest dose producing a sustained increase in activity over the 120-minute observation period. nih.gov
Further studies in DBA/2J mice have also shown that 4-MeO-PVP increases spontaneous locomotor activity following acute administration. d-nb.info This research underscores the psychostimulant properties of the compound. d-nb.info
Table 1: Effect of 4-methoxy PV8 on Horizontal Locomotor Activity in C57BL/6J Mice
| Dose | Significant Increase Time Intervals (post-injection) | Total Distance Traveled (120 min) vs. Control |
|---|---|---|
| 5 mg/kg | 20–30 min | Not significantly different |
| 10 mg/kg | 0–80 min and 90–100 min | Significantly higher |
| 20 mg/kg | 0–120 min | Significantly higher |
Data sourced from studies on 4-MeO-PVP. nih.gov
Table 2: Effect of 4-methoxy PV8 on Vertical Locomotor Activity (Rearing) in C57BL/6J Mice
| Dose | Significant Increase Time Intervals (post-injection) |
|---|---|
| 5 mg/kg | No significant increase |
| 10 mg/kg | 0–70 min and 90–100 min |
| 20 mg/kg | 0–120 min |
Data sourced from studies on 4-MeO-PVP. nih.gov
Motor Coordination and Performance Assessments
The effects of 4-MeO-PVP on motor coordination and performance have been assessed using the rotarod test in mice. nih.gov This test measures the ability of an animal to remain on a rotating rod, and impaired performance can indicate neurotoxicity or motor deficits. In these studies, 4-MeO-PVP did not cause a significant impairment in motor performance on the rotarod after a 14-day treatment regimen. nih.govd-nb.info This suggests that within the tested parameters, the compound does not induce significant motor impairment. d-nb.info
Alternative Animal Models for Metabolism Research (e.g., Zebrafish)
While specific metabolism studies on 4-methoxy PV8 using zebrafish have not been reported, the zebrafish (Danio rerio) model is increasingly recognized as a valuable tool for investigating the metabolism of new psychoactive substances (NPS). nih.govnih.govmdpi.com Zebrafish larvae, in particular, offer a promising in vivo system for drug metabolism studies due to their rapid development, optical transparency, and genetic tractability. nih.govmdpi.com
Research has demonstrated that zebrafish are capable of metabolizing a variety of compounds, including synthetic cannabinoids and other drugs, often producing metabolites that are consistent with those found in human and rodent models. mdpi.commdpi.com The model allows for the characterization of metabolic alterations associated with drug toxicity, particularly in organs like the kidneys and liver. nih.govmdpi.com Techniques such as mass spectrometry imaging (MSI) can be employed to visualize the spatial distribution of a parent drug and its metabolites within the zebrafish larvae, providing comprehensive insights into its metabolic pathways. mdpi.com Given these capabilities, the zebrafish model holds significant potential for future research into the biotransformation and metabolic fate of 4-methoxy PV8.
Future Directions and Research Gaps
Uncharacterized Metabolites and Pathways
A thorough understanding of a compound's metabolic fate is crucial for developing reliable analytical methods for its detection in biological samples. For 4-methoxy PV8, while its structure suggests metabolic pathways similar to other synthetic cathinones, specific data is lacking. A study on the related compound, 4-methoxy-α-PVP, identified eleven metabolites produced through processes such as O-demethylation, hydroxylation, oxidation, ketone reduction, N-dealkylation, and glucuronidation. nih.govresearchgate.net The primary metabolite identified for 4-methoxy-α-PVP was 4-hydroxy-α-PVP. nih.govresearchgate.net
Future research on 4-methoxy PV8 should aim to definitively identify its metabolites and elucidate the primary metabolic pathways. In vitro studies using human liver microsomes and hepatocytes can provide a comprehensive metabolic profile. nih.govresearchgate.net Such studies have been successfully employed for other pyrrolidinophenone derivatives like α-PHP and 4F-α-PVP, revealing major transformations including ketone group reduction and pyrrolidinyl ring hydroxylation and oxidation. mdpi.com Identifying the major metabolites of 4-methoxy PV8 is essential, as these compounds can serve as more effective biomarkers of intake than the parent compound, which may be rapidly metabolized.
Table 1: Potential Metabolic Pathways for 4-methoxy PV8
| Metabolic Reaction | Potential Metabolite Structure |
|---|---|
| O-demethylation | 4-hydroxy PV8 |
| Ketone reduction | 4-methoxy PV8 dihydro |
| Pyrrolidine (B122466) ring hydroxylation | Hydroxy-4-methoxy PV8 |
| N-dealkylation | N-dealkyl-4-methoxy PV8 |
Advanced Structural Elucidation Techniques
The unambiguous identification of NPS and their metabolites is a significant challenge for forensic laboratories. Advanced analytical techniques are critical for the structural elucidation of these often-unfamiliar compounds. High-resolution mass spectrometry (HRMS) is a powerful tool for this purpose, providing accurate mass measurements that aid in determining elemental composition. nih.govresearchgate.net Techniques such as liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-qToF-MS) have been effectively used to confirm the molecular formulas of unknown substances and their fragments. news-medical.net
For novel compounds like 4-methoxy PV8, where reference standards may be scarce, these advanced methods are indispensable. Furthermore, emerging technologies that combine computational approaches with analytical data show great promise. For instance, deep learning-enabled systems can automatically elucidate the chemical structures of unidentified NPS using only mass spectrometric data. chemrxiv.orgchemrxiv.org Such an approach, which uses a deep generative model to predict probable structures, could significantly accelerate the identification of new cathinone (B1664624) derivatives. chemrxiv.orgchemrxiv.org The application of these advanced structural elucidation techniques to 4-methoxy PV8 and its metabolites would provide a definitive characterization of these compounds.
Refined In Silico Modeling for Prediction of Biological Activity
In silico modeling offers a valuable approach to predict the biological activity and potential toxicity of new psychoactive substances, reducing the need for extensive and often complex biological assays. Computational methods such as Density Functional Theory (DFT), Administration, Distribution, Metabolism, Excretion, and Toxicity (ADMET) predictions, and molecular docking simulations have been applied to synthetic cathinones to understand their structure-activity relationships (SAR). tandfonline.com These studies can correlate physicochemical properties with biological activity, for example, by modeling the interaction of cathinone derivatives with monoamine transporters like the human dopamine (B1211576) transporter (hDAT). tandfonline.com
For 4-methoxy PV8, refined in silico models could be developed to predict its binding affinity for and activity at various neurotransmitter transporters and receptors. By comparing its predicted activity profile to that of known cathinones, it may be possible to anticipate its psychoactive effects and potential for harm. SAR studies are crucial for understanding how structural modifications, such as the addition of a methoxy (B1213986) group, influence the pharmacological and toxicological properties of synthetic cathinones. acs.org Such predictive modeling can guide further empirical research and aid in the risk assessment of emerging NPS.
Development of Comprehensive Analytical Databases
The rapid emergence of new psychoactive substances presents a significant challenge to forensic and clinical laboratories, which rely on comprehensive and up-to-date analytical databases for the identification of unknown compounds. These databases typically contain mass spectra, chromatographic retention times, and other analytical data for a wide range of substances.
Currently, several initiatives are underway to develop and maintain such databases for NPS. nist.govresearchgate.net These repositories are essential for the timely dissemination of analytical data on newly identified compounds, enabling laboratories worldwide to update their screening methods. The inclusion of detailed analytical data for 4-methoxy PV8 and its metabolites in these databases is a critical step in facilitating its detection. This should include data from various analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net Furthermore, collaborative platforms that allow for the real-time sharing of data among forensic laboratories can significantly enhance the collective ability to respond to the challenges posed by the ever-changing landscape of NPS. nist.gov
Table 2: List of Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| 4-methoxy PV8 (hydrochloride) | 4-MeO-PV8 |
| 4-methoxy-α-pyrrolidinopentiophenone | 4-methoxy-α-PVP |
| 4-hydroxy-α-pyrrolidinopentiophenone | 4-hydroxy-α-PVP |
| α-pyrrolidinohexanophenone | α-PHP |
| 4-fluoro-α-pyrrolidinopentiophenone | 4F-α-PVP |
| Human dopamine transporter | hDAT |
| Gas chromatography-mass spectrometry | GC-MS |
| Liquid chromatography-tandem mass spectrometry | LC-MS/MS |
| High-resolution mass spectrometry | HRMS |
| Liquid chromatography-quadrupole time-of-flight mass spectrometry | LC-qToF-MS |
| Density Functional Theory | DFT |
| Administration, Distribution, Metabolism, Excretion, and Toxicity | ADMET |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for detecting 4-methoxy PV8 (hydrochloride) in biological samples?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) in selected reaction monitoring (SRM) mode is the gold standard. For example, Yonemitsu et al. developed a validated LC-MS/MS protocol using diazepam-d5 as an internal standard and QuEChERS extraction (anhydrous MgSO₄ and NaOAc) to isolate the compound from blood, urine, and gastric content . Gas chromatography-mass spectrometry (GC-MS) in scan mode can also be used for preliminary screening, but LC-MS/MS provides higher specificity for confirmation .
Q. How should 4-methoxy PV8 (hydrochloride) be stored to maintain stability in research settings?
- Methodological Answer : The compound is supplied as a crystalline solid and must be stored at -20°C in airtight, light-resistant containers. Stability data indicate integrity for ≥5 years under these conditions. Batch-specific certificates of analysis should be referenced for purity verification (≥98%) prior to experimental use .
Q. What safety precautions are necessary when handling 4-methoxy PV8 (hydrochloride) in the laboratory?
- Methodological Answer : While the compound is not classified as acutely toxic, standard PPE (gloves, lab coat, goggles) is required. Avoid inhalation and direct skin contact. Mechanical collection (e.g., vacuum systems) is recommended for spills to prevent environmental contamination. No specialized ventilation is needed, but fresh air exposure is advised if aerosols form .
Advanced Research Questions
Q. How can researchers resolve discrepancies in toxicokinetic data between in vitro models and postmortem findings for 4-methoxy PV8 (hydrochloride)?
- Methodological Answer : Discrepancies often arise from matrix effects or metabolic differences. In the fatal case reported by Kudo et al. (2015), femoral blood concentrations (2.69 mg/mL) exceeded typical in vitro thresholds. To address this, cross-validate findings using multiple matrices (e.g., blood, urine, hydrolyzed tissues) and optimize extraction protocols (e.g., modified QuEChERS with pH adjustment). Include controls for postmortem redistribution and enzymatic degradation .
Q. What experimental designs are optimal for studying the neurotoxic mechanisms of 4-methoxy PV8 (hydrochloride)?
- Methodological Answer : Use human neuronal cell lines (e.g., SH-SY5Y) to assess cytotoxicity via MTT assays. Dose-response studies should span 0.1–100 µM, with timepoints at 24/48 hours. Pair this with receptor binding assays to evaluate affinity for monoamine transporters (e.g., DAT, SERT). For mechanistic insights, combine transcriptomic profiling (RNA-seq) and calcium imaging to map neuroinflammatory pathways .
Q. How can QuEChERS extraction be optimized for 4-methoxy PV8 (hydrochloride) in complex matrices like decomposed tissues?
- Methodological Answer : Modify the QuEChERS salt composition to include 4:1 (w/w) MgSO₄:NaOAc for enhanced lipid removal. Spike internal standards (e.g., acetylfentanyl-d5) to correct for matrix effects. Validate recovery rates (target >85%) and precision (CV <15%) across three concentration levels. For degraded samples, incorporate a hydrolysis step (β-glucuronidase, 37°C, 2h) to liberate conjugated metabolites .
Q. What strategies mitigate false positives/negatives when screening for 4-methoxy PV8 (hydrochloride) in multi-drug intoxication cases?
- Methodological Answer : Implement orthogonal analytical techniques:
- Primary screening : GC-MS full-scan mode (m/z 50–550) for broad-spectrum detection.
- Confirmation : LC-MS/MS with two precursor-product ion transitions (e.g., m/z 326→154 and 326→98).
- Cross-validate against reference standards and published spectral libraries to rule out structural analogs (e.g., 4-methyl PV8) .
Data Contradiction and Validation
Q. How should conflicting data on the metabolic pathways of 4-methoxy PV8 (hydrochloride) be addressed?
- Methodological Answer : Use stable isotope-labeled analogs (e.g., ¹³C-PV8) in incubation studies with human liver microsomes (HLMs) to track phase I/II metabolites. Compare results with in vivo findings (e.g., urine metabolites in the Kudo et al. case). Discrepancies may arise from polymorphic CYP450 enzyme activity; include genotyping of HLMs or animal models (e.g., CYP2D6-humanized mice) .
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data?
- Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism). Calculate IC₅₀ values with 95% confidence intervals. For multi-parametric comparisons (e.g., cytotoxicity vs. receptor binding), apply ANOVA with Tukey’s post hoc test. Report effect sizes and power analysis to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
